molecular formula C16H15NO4 B5880996 4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate

4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate

Cat. No.: B5880996
M. Wt: 285.29 g/mol
InChI Key: YROYORIEZFWBBX-UHFFFAOYSA-N
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Description

4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a dimethylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and dimethylamine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to introduce new substituents onto the phenyl ring.

Major Products Formed

    Hydrolysis: Yields 4-hydroxybenzoic acid and dimethylamine.

    Substitution: Depending on the reagent used, products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A precursor in the synthesis of 4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate.

    Dimethylcarbamoyl Chloride: Another precursor used in the synthesis process.

    Benzoic Acid Esters:

Uniqueness

This compound is unique due to the presence of the dimethylamino carbonyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[4-(dimethylcarbamoyloxy)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)16(19)21-14-10-8-13(9-11-14)20-15(18)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROYORIEZFWBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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